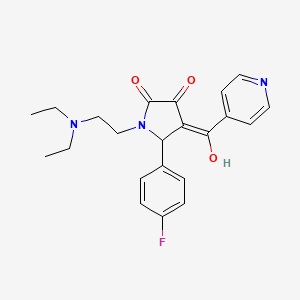

1-(2-(diethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

(4E)-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-4-[hydroxy(pyridin-4-yl)methylidene]pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O3/c1-3-25(4-2)13-14-26-19(15-5-7-17(23)8-6-15)18(21(28)22(26)29)20(27)16-9-11-24-12-10-16/h5-12,19,27H,3-4,13-14H2,1-2H3/b20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHDBZAZEIJCEZ-CZIZESTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(diethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolone core, followed by the introduction of the fluorophenyl group and the diethylaminoethyl side chain. Key steps may include:

Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving suitable precursors such as amino acids or nitriles.

Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorinated benzene derivatives.

Attachment of the Diethylaminoethyl Side Chain: This can be done through nucleophilic substitution reactions using diethylamine and appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(2-(diethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the isonicotinoyl moiety can be reduced to an alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(2-(diethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Pharmacology: Studies on its interaction with biological targets can provide insights into its potential therapeutic effects.

Materials Science: Its unique structure may be useful in the design of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(2-(diethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethyl side chain may facilitate binding to specific sites, while the fluorophenyl group can enhance its affinity and selectivity. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Position 1: The diethylaminoethyl group (target compound) versus dimethylaminopropyl () affects basicity and chain flexibility. Diethylaminoethyl may enhance membrane permeability compared to bulkier analogs .

Position 4: Isonicotinoyl (target) introduces a pyridine ring, enabling stronger hydrogen bonding and π-π interactions compared to benzoyl () or furoyl () groups. Fluorinated benzoyl groups () increase metabolic stability but reduce solubility relative to isonicotinoyl .

Position 5 :

- 4-Fluorophenyl (target) balances lipophilicity and electronic effects, whereas 4-methoxyphenyl () or 3-propoxyphenyl () prioritize solubility or steric effects .

Physicochemical and Pharmacokinetic Insights:

- Molecular Weight : Similar compounds (e.g., ) have molecular weights ~440–520 g/mol, suggesting the target compound falls within this range.

- Solubility: The isonicotinoyl group’s polarity may improve aqueous solubility compared to benzoyl derivatives but reduce it relative to methoxy-substituted analogs .

- Bioactivity : Pyrrol-2-ones with fluorophenyl groups (target, ) are often explored as kinase inhibitors or anti-inflammatory agents, with substituent variations fine-tuning target affinity .

Biological Activity

1-(2-(diethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one, a compound with a complex structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula: C27H31FN2O4

Molecular Weight: 466.55 g/mol

IUPAC Name: 1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one

LogP: 4.991 (indicating lipophilicity)

Solubility: Poor solubility in water (LogSw = -4.54)

Antiviral Activity

The compound is included in several screening libraries targeting antiviral agents, suggesting its potential efficacy against viral infections. Preliminary studies indicate that it may inhibit viral replication, although specific mechanisms remain to be elucidated.

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving isonicotinoyl derivatives have shown promising results against pancreatic and gastric cancer cell lines, with IC50 values indicating effective concentrations for inducing apoptosis .

Antimicrobial Properties

The compound's structural analogs have shown antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL against several bacterial strains. This suggests a potential role in treating bacterial infections .

The biological activity of the compound is thought to involve multiple pathways:

- Inhibition of Enzymatic Activity: The presence of the isonicotinoyl moiety may interact with key enzymes involved in cellular metabolism or viral replication.

- Induction of Apoptosis: Studies suggest that compounds with similar structures can trigger apoptotic pathways in cancer cells, potentially through the activation of caspases or mitochondrial pathways .

- Antioxidant Activity: Some derivatives have been noted for their ability to scavenge free radicals, contributing to their protective effects against oxidative stress in cells.

Case Studies and Research Findings

-

Antitumor Efficacy Study:

In vitro assays demonstrated that the compound induced apoptosis in SGC7901 gastric cancer cells. The study utilized an MTT assay to evaluate cell viability post-treatment, revealing a dose-dependent response that supports further investigation into its therapeutic potential against gastric cancer . -

Antiviral Screening:

The compound was screened within an antiviral library and showed preliminary activity against specific viral strains, warranting further exploration into its mechanism and efficacy as an antiviral agent . -

Antimicrobial Testing:

A series of tests indicated that related compounds exhibited significant antibacterial properties, suggesting that structural modifications could enhance activity against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.